![molecular formula C15H15N3O3S B2672169 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1779128-58-3](/img/structure/B2672169.png)

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

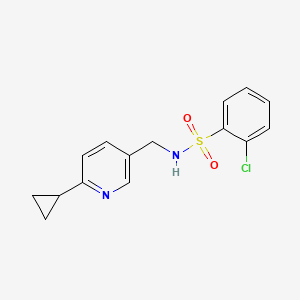

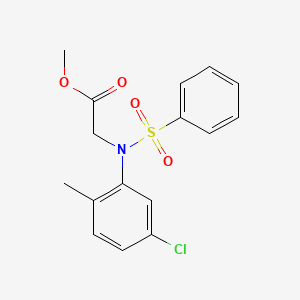

The compound “6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one” is a complex organic molecule. It contains a benzodioxin ring, which is a type of aromatic organic compound . It also contains a pyrido[4,3-d]pyrimidin-4-one group, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopy techniques, such as IR, 1H NMR, 13C NMR, and EI-MS . Density functional theory (DFT) calculations can also be used to predict the molecular geometry .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. For example, the optical transparency, thermal behavior, dielectric constant, and nonlinear optical properties of a related compound were studied .Wissenschaftliche Forschungsanwendungen

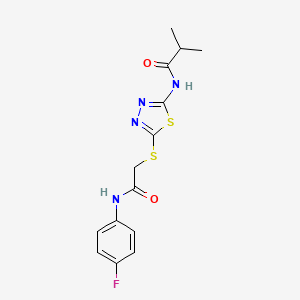

Antibacterial Agent

This compound has shown potential as an antibacterial agent . It has been found to inhibit bacterial biofilm growth, particularly against Escherichia coli and Bacillus subtilis . The compound was the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .

Nonlinear Optical Material

The compound has been synthesized and studied for its nonlinear optical (NLO) properties . It has shown significant two-photon absorption and nonlinear refraction, making it a potential NLO material for frequency generator, optical limiters, and optical switching applications .

Inhibition of Cholinestrases and Lipoxygenase Enzymes

The compound has exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in various biological processes, and their inhibition can have therapeutic implications.

Component of Antifungal Drugs

Sulfonamides, which are part of the compound’s structure, are broadly employed in the pharmaceutical industry as antifungal agents .

Anti-inflammatory Agent

Sulfonamides are also known for their anti-inflammatory properties . This makes the compound a potential candidate for the development of new anti-inflammatory drugs.

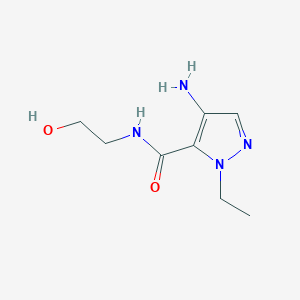

Anti-protozoal Agent

Sulfa medicines, which include sulfonamides, have been used as anti-protozoal agents . This suggests that the compound could potentially be used in the treatment of diseases caused by protozoa.

HIV Protease Inhibitors

Sulfa medicines have also been reported as potent HIV protease inhibitors . This indicates that the compound could potentially be used in the treatment of HIV.

Anti-cancer Agents

Sulfa medicines have also been reported as anti-cancer agents . This suggests that the compound could potentially be used in cancer treatment.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

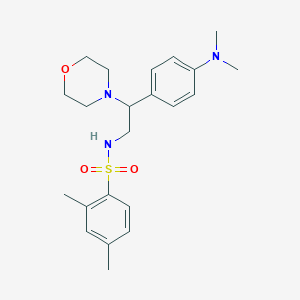

IUPAC Name |

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c19-14-10-8-18(4-3-11(10)16-15(22)17-14)9-1-2-12-13(7-9)21-6-5-20-12/h1-2,7H,3-6,8H2,(H2,16,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZPOVAYEOJAGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=S)NC2=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2672091.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2672092.png)

![N-benzyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2672094.png)

![5-chloro-2-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2672095.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2672097.png)

![N-methyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2672102.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2672107.png)